NMR chemical shifts and spectral data for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline
NMR chemical shifts and spectral data for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline
Authored by a Senior Application Scientist
Preamble: Structural Elucidation of a Privileged Heterocyclic Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its rigid, planar structure and capacity for diverse substitution patterns make it a "privileged scaffold" for engaging with various biological targets. The compound of interest, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, embodies this versatility. The 4-chloro position serves as a reactive handle for nucleophilic substitution, enabling the synthesis of extensive compound libraries, while the 2-aryl and 6-methyl groups provide opportunities to modulate steric and electronic properties for optimizing target binding and pharmacokinetic profiles.
Given its potential as a key synthetic intermediate in drug discovery programs, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise, atom-level insights into the molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data expected for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, framed from the perspective of practical application and experimental design. We will delve into the rationale behind chemical shift assignments, the logic of experimental parameter selection, and the workflows that ensure data integrity and trustworthy structural confirmation.
Foundational Principles: Decoding the NMR Spectrum of Substituted Quinazolines
To interpret the spectrum of the target molecule, one must first understand the electronic landscape of the quinazoline ring system. This bicyclic heteroaromatic structure comprises a benzene ring fused to a pyrimidine ring. The nitrogen atoms at positions 1 and 3 are electronegative and exert a significant deshielding effect on adjacent carbon and proton environments, generally shifting their resonance signals to a higher frequency (downfield) in the NMR spectrum.[2]
Conversely, the introduction of an electron-donating group (EDG) like the methyl group at C-6 will induce an opposing shielding effect, causing upfield shifts (lower frequency) for the nuclei ortho and para to its position. The interplay of these competing electronic effects, combined with the anisotropic fields of the aromatic rings, results in a unique and predictable NMR fingerprint for the molecule.
Predicted NMR Spectral Data for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline
While direct literature data for this specific molecule is not consolidated, a highly accurate prediction can be synthesized from spectral data of close structural analogs, primarily 4-chloro-2-(4-chlorophenyl)quinazoline [3] and by applying established substituent chemical shift (SCS) principles for the C-6 methyl group. The following tables summarize the predicted chemical shifts in deuterochloroform (CDCl₃), the industry-standard solvent for routine small molecule characterization due to its excellent solubilizing power and relatively clean spectral window.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-5 | ~8.15 | d | ~8.8 | Ortho-coupled to H-7. Deshielded by proximity to the pyrimidine ring and the C-4 chlorine. |
| H-7 | ~7.70 | dd | ~8.8, ~2.0 | Ortho-coupled to H-5 and meta-coupled to H-8. |
| H-8 | ~7.95 | d | ~2.0 | Meta-coupled to H-7. Appears as a narrow doublet or singlet-like peak. |
| H-2', H-6' | ~8.50 | d | ~8.5 | Protons on the p-chlorophenyl ring, ortho to the quinazoline linkage. Deshielded by the heterocyclic system. |
| H-3', H-5' | ~7.50 | d | ~8.5 | Protons on the p-chlorophenyl ring, meta to the quinazoline linkage. Shielded relative to H-2'/H-6'. |
| -CH₃ (C-6) | ~2.55 | s | N/A | Aromatic methyl group protons, typically appear in the 2.3-2.6 ppm range.[4] |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~159.5 | Attached to two electronegative nitrogen atoms and an aromatic ring. |
| C-4 | ~162.5 | Attached to an electronegative nitrogen and a highly electronegative chlorine atom. |
| C-4a | ~122.0 | Quaternary carbon at the ring junction. |
| C-5 | ~129.0 | Protonated aromatic carbon. |
| C-6 | ~140.0 | Quaternary carbon bearing the methyl group. Shifted downfield by the substituent. |
| C-7 | ~134.5 | Protonated aromatic carbon. |
| C-8 | ~125.5 | Protonated aromatic carbon. |
| C-8a | ~151.5 | Quaternary carbon at the ring junction, adjacent to N-1. |
| C-1' | ~136.0 | Quaternary carbon of the p-chlorophenyl ring attached to the quinazoline system. |
| C-2', C-6' | ~130.0 | Protonated carbons ortho to the quinazoline linkage. |
| C-3', C-5' | ~129.2 | Protonated carbons meta to the quinazoline linkage. |
| C-4' | ~138.0 | Quaternary carbon bearing the chlorine atom. |
| -CH₃ (C-6) | ~22.0 | Typical chemical shift for an aromatic methyl carbon.[5][6] |
Structural Verification Workflow: From Sample to Spectrum
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol represents a self-validating system designed to minimize artifacts and ensure data integrity.
Diagram 1: Experimental Workflow for NMR Analysis
Caption: A standard workflow from sample preparation to final data processing for NMR spectroscopy.
Step-by-Step Experimental Protocol
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Sample Preparation:
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Accurately weigh 10-15 mg of dry, purified 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. The justification for this mass is to achieve an optimal concentration (~50-70 mM) that provides a strong signal-to-noise ratio within a reasonable number of scans without inducing significant line broadening from aggregation.
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Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its ¹H and ¹³C signals defined as 0.00 ppm.[7]
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Vortex the sample until fully dissolved. A clear, particulate-free solution is critical to achieving sharp, symmetrical NMR peaks.
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Transfer the solution to a clean, high-precision 5 mm NMR tube.
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Instrument Setup and Data Acquisition:
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Insert the sample into the NMR spectrometer's magnet.
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Locking: The instrument's software will "lock" onto the deuterium signal of the CDCl₃. This crucial step compensates for any magnetic field drift during the experiment, ensuring the stability of the chemical shift axis.
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Shimming: The magnetic field homogeneity across the sample volume is optimized through a process called shimming. Modern spectrometers automate this process, which is essential for obtaining sharp lineshapes and high resolution. Poor shimming is a common source of distorted peaks.
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¹H Spectrum Acquisition: Acquire a proton spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle to balance signal intensity with rapid acquisition, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.
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¹³C Spectrum Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C (~1.1%), more scans are required.[6] A relaxation delay of 2 seconds and 512 to 1024 scans are typical starting points for a sample of this concentration.
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Advanced Structural Confirmation with 2D NMR
While 1D NMR provides a strong foundation for the structure, two-dimensional (2D) NMR experiments provide definitive, through-bond and through-space correlations that serve as incontrovertible proof of the proposed atomic connectivity. For this molecule, two experiments are particularly informative:
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. It would be used to unambiguously link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.
Diagram 2: Key Predicted HMBC Correlations
Caption: Predicted key 2- and 3-bond (²J, ³J) HMBC correlations for structural confirmation.
Causality of Key HMBC Correlations:
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Methyl Protons to Quinazoline Core: The singlet from the methyl protons (~2.55 ppm) is expected to show a strong correlation to the quaternary carbon it is attached to (C-6, ~140.0 ppm) and the protonated carbon C-7 (~134.5 ppm). A crucial correlation to C-5 (~129.0 ppm) would confirm the ortho relationship. These correlations definitively place the methyl group at the C-6 position.
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H-5 to Ring Junctions: The H-5 proton (~8.15 ppm) should correlate to the quaternary carbons C-4a and C-7. This confirms its position adjacent to the ring fusion and the C-4 chloro-substituted carbon.
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H-8 to Ring Junctions: The H-8 proton (~7.95 ppm) is expected to show correlations to C-4a and C-8a, locking down the structure of the benzo portion of the quinazoline ring.
Conclusion
The structural elucidation of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The predicted spectral data, based on established chemical principles and analysis of close analogs, provides a robust template for experimental verification. By following a rigorous experimental protocol and leveraging the power of multidimensional correlation experiments like HMBC, researchers and drug development professionals can have absolute confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent chemical transformations and biological evaluations.
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